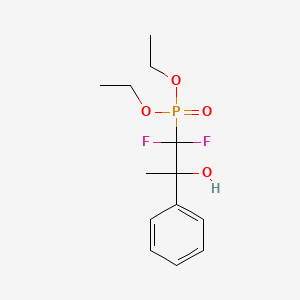
(2-(Perfluoropropyl)pyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Perfluoropropyl)pyridin-4-yl)boronic acid is a specialized organoboron compound characterized by the presence of a perfluoropropyl group attached to a pyridine ring, which is further bonded to a boronic acid moiety. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyridine derivative with a perfluoropropylboronic acid under mild conditions .
Industrial Production Methods
Industrial production of (2-(Perfluoropropyl)pyridin-4-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2-(Perfluoropropyl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can modify the perfluoropropyl group or the pyridine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Typical conditions involve mild temperatures and neutral to slightly basic pH .
Major Products Formed
Major products formed from reactions involving this compound include various substituted pyridine derivatives, boronic esters, and other organoboron compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-(Perfluoropropyl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into boronic acid derivatives has shown potential in the development of drugs, particularly as enzyme inhibitors.
Industry: It is used in the production of advanced materials and polymers, benefiting from its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-(Perfluoropropyl)pyridin-4-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate, which facilitates the transfer of the perfluoropropyl group to the target molecule. This process is often catalyzed by palladium or other transition metals, which help to stabilize the reaction intermediates and lower the activation energy of the reaction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-(Perfluoropropyl)pyridin-4-yl)boronic acid include:
2-(Trifluoromethyl)pyridine-4-boronic acid: Another fluorinated pyridine boronic acid with similar reactivity but different electronic properties due to the trifluoromethyl group.
4-Pyridinylboronic acid: A simpler boronic acid derivative without the perfluoropropyl group, used in similar cross-coupling reactions.
Uniqueness
The uniqueness of this compound lies in its perfluoropropyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where such properties are advantageous, such as in the synthesis of highly fluorinated organic compounds or in applications requiring specific electronic characteristics.
Properties
IUPAC Name |
[2-(1,1,2,2,3,3,3-heptafluoropropyl)pyridin-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF7NO2/c10-6(11,7(12,13)8(14,15)16)5-3-4(9(18)19)1-2-17-5/h1-3,18-19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDCFPUOQSXIRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)C(C(C(F)(F)F)(F)F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl ((4-(aminomethyl)bicyclo[2.2.1]heptan-1-yl)methyl)carbamate](/img/structure/B8049644.png)
![Methyl 5-(hydroxymethyl)bicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B8049647.png)
![1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-ol](/img/structure/B8049649.png)
![2-(6-(Tert-butoxycarbonyl)-1-oxa-6-azaspiro[3.3]heptan-3-yl)acetic acid](/img/structure/B8049675.png)
![2-(6-(Tert-butoxycarbonyl)-2-oxa-6-azaspiro[3.3]heptan-1-yl)acetic acid](/img/structure/B8049681.png)
![2-[[2-[(2-Methylpropan-2-yl)oxycarbonyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octan-8-yl]oxy]acetic acid](/img/structure/B8049696.png)
![1-Oxaspiro[3.5]nonan-3-one](/img/structure/B8049698.png)
![Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylate](/img/structure/B8049706.png)
![7-Bromo-1,1-dioxospiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-ol](/img/structure/B8049717.png)





